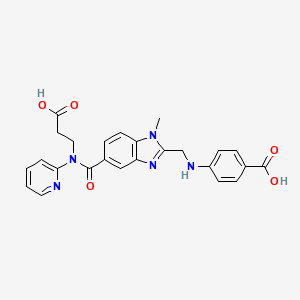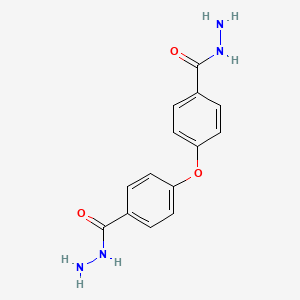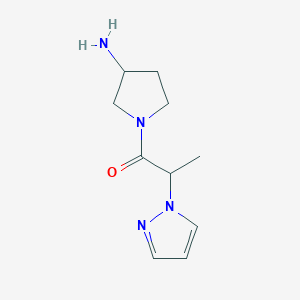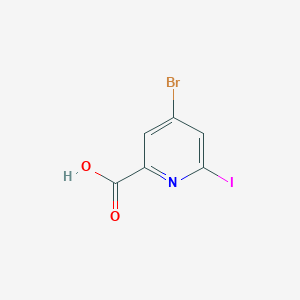
4-Bromo-6-iodopyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-iodopyridine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of bromine and iodine substituents at the 4th and 6th positions, respectively, and a carboxylic acid group at the 2nd position on the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-iodopyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination and iodination of pyridine-2-carboxylic acid. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve selective halogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of pharmaceutical and chemical industries.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-iodopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
4-Bromo-6-iodopyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It serves as a precursor for the development of biologically active compounds and probes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: It is used in the production of agrochemicals, dyes, and materials science.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-iodopyridine-2-carboxylic acid is largely dependent on its chemical reactivity and the specific context in which it is used. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance its binding affinity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromopyridine-2-carboxylic acid: Similar structure but lacks the iodine substituent.
2-Bromopyridine-4-carboxylic acid: Bromine at a different position on the pyridine ring.
4-Bromopyridine-2-carboxylic acid: Lacks the iodine substituent.
Uniqueness
4-Bromo-6-iodopyridine-2-carboxylic acid is unique due to the presence of both bromine and iodine substituents, which confer distinct reactivity and properties. This dual halogenation allows for versatile chemical modifications and applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H3BrINO2 |
|---|---|
Peso molecular |
327.90 g/mol |
Nombre IUPAC |
4-bromo-6-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrINO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) |
Clave InChI |
KETXGMUNMCZYQP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C(=O)O)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


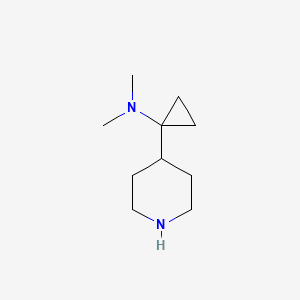

![(4S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione](/img/structure/B13440216.png)
![hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate](/img/structure/B13440221.png)
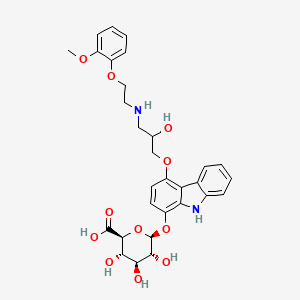

![(2R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(3-chlorophenyl)propan-1-one](/img/structure/B13440237.png)
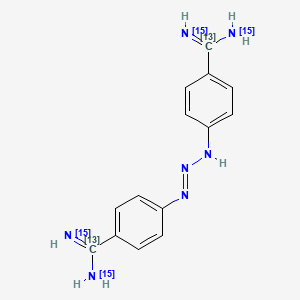
![Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate](/img/structure/B13440260.png)
![(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)-4-hydroxybut-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13440262.png)
![3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione](/img/structure/B13440270.png)
